
2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantiomeric Separation and Racemization Barriers
A study on N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, a group including the compound , focused on the synthesis and characterization of these compounds. It highlighted their use in studying diastereoisomeric complexes and the separation of enantiomers. The research also provided insights into the barriers to partial rotation about the C–N bond in these molecules, which is crucial for understanding their stereochemical properties (Vorkapić-Furač et al., 1989).
Characterization and Computational Study
Another study synthesized a pyrrole chalcone derivative related to the compound . This research provided detailed spectroscopic analyses and quantum chemical calculations. The study is significant for understanding the molecular structure and potential chemical interactions of similar pyrrole compounds (Singh et al., 2014).
Synthesis of Precursors for Bidentate Phosphine Ligands
Research exploring the synthesis of 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, closely related to the compound , proposed methods that could be promising for the synthesis of chiral bidentate phosphine ligands. This work is significant for the development of new catalysts and ligands in chemical reactions (Smaliy et al., 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-phenylpropanal in the presence of a suitable catalyst.", "Starting Materials": [ "2,5-dimethyl-1H-pyrrole-3-carbaldehyde", "3-phenylpropanal" ], "Reaction": [ "To a solution of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 g, 7.2 mmol) in dry THF (10 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) at 0°C.", "After stirring for 30 min at 0°C, add 3-phenylpropanal (1.2 g, 7.2 mmol) and stir the reaction mixture at room temperature for 24 h.", "Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.", "Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to afford the desired product as a yellow solid (1.0 g, 60% yield)." ] } | |
CAS No. |
932226-33-0 |
Molecular Formula |
C16H19NO |
Molecular Weight |
241.334 |
IUPAC Name |
2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
InChI Key |
OTPYJLGMYKETDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)
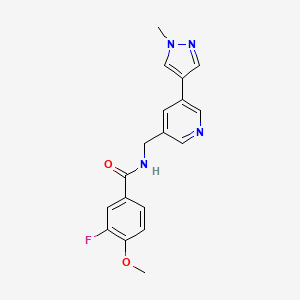
![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)
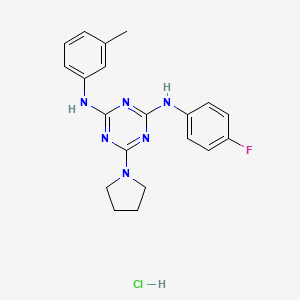
![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)
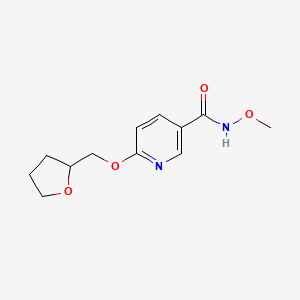
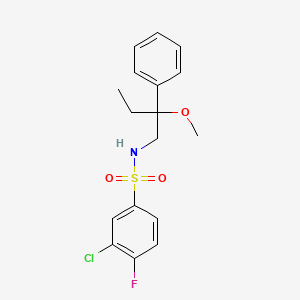
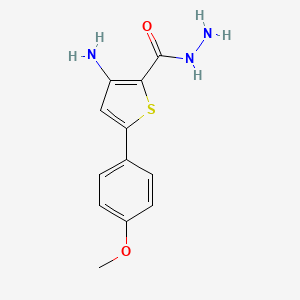
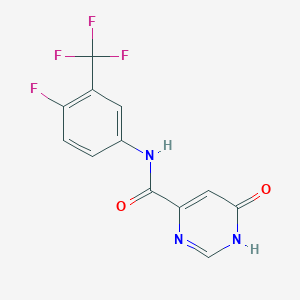
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)
